molecular formula C10H16N5O8P B516023 Adenosine 3'-monophosphate hydrate CAS No. 699012-36-7

Adenosine 3'-monophosphate hydrate

Cat. No.: B516023
CAS No.: 699012-36-7
M. Wt: 347.22 g/mol
InChI Key: HAWIDQLWSQBRQS-MCDZGGTQSA-N
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Description

Adenosine 3'-monophosphate hydrate (3'-AMP hydrate) is a phosphorylated derivative of adenosine, where the phosphate group is esterified to the 3'-hydroxyl group of the ribose moiety. Its chemical structure distinguishes it from other adenosine monophosphate isomers, such as 2'-AMP and 5'-AMP. The compound is identified by CAS number 699012-36-7 and is commonly utilized in biochemical research, particularly in studies involving nucleotide metabolism and enzyme specificity .

Key properties include:

  • Purity: Available commercially at >97.0% (HPLC) for research applications .
  • Applications: Used as a substrate for phosphatases, kinases, and nucleotidases to study positional specificity of phosphate cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 3’-monophosphate hydrate can be synthesized through the hydrolysis of 2’,3’-cyclic adenosine monophosphate using metal-dependent phosphodiesterases . The reaction typically involves the use of a buffer solution and specific metal ions to facilitate the hydrolysis process.

Industrial Production Methods

Industrial production of adenosine 3’-monophosphate hydrate often involves the use of high-performance liquid chromatography (HPLC) for the purification and quantification of the compound . The process includes the extraction of nucleotides from biological samples, followed by separation and purification using HPLC techniques.

Chemical Reactions Analysis

Hydrolysis of Adenosine 3'-Monophosphate

Hydrolysis is a key reaction involving adenosine monophosphate (AMP) .

  • Hydrolysis of adenosine monophosphate disodium salt (AMPNa2) has been studied under acidic, neutral, and alkaline conditions to understand the impact of pH on the phosphate monoester bond cleavage .
  • The process involves the abstraction of a hydrogen atom from adenosine, which is facilitated by the delocalization of lone pair electrons of oxygen in the aromatic ring. Hydrogen atoms can also be abstracted from C-H bonds .
  • Positive ion LC-MS spectra of the product of hydrolysis helped verify the proposed mechanism. The peaks corresponded to the products with m/z 141.9588+1 and m/z 261.1937+1. The peaks in the positive-ion LC-MS spectrum corresponded to these values are m/z = 142.9658 and m/z = 262.9397 .
  • FTIR spectroscopy confirms the cleavage of the phosphate ester bond, producing a phosphate salt and an adenosine salt .
  • Acid-catalyzed depurination involves the attack of H+ on N7 of adenine, leading to the formation of a monoprotonated intermediate. This causes a series of charge redistribution and, in turn, causes N-glycosidic bond cleavage of the C’1 from the ribose ring and N7 of the adenine ring .

Production and Degradation

  • Adenosine monophosphate does not have the high energy phosphoanhydride bond associated with adenosine diphosphate and adenosine triphosphate. Adenosine monophosphate can be produced from adenosine diphosphate by the myokinase (adenylate kinase) reaction when the adenosine triphosphate reservoir in the cell is low: 2 adenosine diphosphate → adenosine triphosphate + adenosine monophosphate .
  • Adenosine monophosphate may be produced by the hydrolysis of one high energy phosphate bond of adenosine diphosphate: adenosine diphosphate + H2O → adenosine monophosphate + Pi .
  • Adenosine monophosphate can also be formed by hydrolysis of adenosine triphosphate into adenosine monophosphate and pyrophosphate: adenosine triphosphate + H2O → adenosine monophosphate + PPi .
  • When RNA is broken down by living systems, nucleoside monophosphates, including adenosine monophosphate, are formed .
  • Adenosine monophosphate can be regenerated to adenosine triphosphate as follows: adenosine monophosphate + adenosine triphosphate → 2 adenosine diphosphate (adenylate kinase in the opposite direction); adenosine diphosphate + Pi → adenosine triphosphate (this step is most often performed in aerobes by the adenosine triphosphate synthase during oxidative phosphorylation) .
  • Adenosine monophosphate can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, freeing an ammonia group .
  • In a catabolic pathway, the purine nucleotide cycle, adenosine monophosphate can be converted to uric acid, which is excreted from the body in mammals .

Role in AMP-Activated Kinase Regulation

The eukaryotic cell enzyme 5' adenosine monophosphate-activated protein kinase, or AMPK, utilizes adenosine monophosphate for homeostatic energy processes during times of high cellular energy expenditure, such as exercise .

  • AMPK, as a cellular energy sensor, is activated by decreasing levels of adenosine triphosphate, which is naturally accompanied by increasing levels of adenosine diphosphate and adenosine monophosphate .
  • Adenosine monophosphate binds to the γ-subunit of AMPK, leading to the activation of the kinase, and then eventually a cascade of other processes such as the activation of catabolic pathways and inhibition of anabolic pathways to regenerate adenosine triphosphate .
  • Catabolic mechanisms, which generate adenosine triphosphate through the release of energy from breaking down molecules, are activated by the AMPK enzyme while anabolic mechanisms, which utilize energy from adenosine triphosphate to form products, are inhibited .
  • The dephosphorylation of AMPK through various protein phosphatases completely inactivates catalytic function. Adenosine monophosphate/adenosine diphosphate protects AMPK from being inactivated by binding to the γ-subunit and maintaining the dephosphorylation state .

Additional Data

PropertyDescription
Molecular FormulaC10H16N5O8P
Molecular Weight365.24 g/mol
CAS Registry Number6199-71-9
Physical State (at 20°C)Solid (for Adenosine 3',5'-Cyclic Monophosphate)
Melting Point220 °C (for Adenosine 3',5'-Cyclic Monophosphate)
Purity>99.0%(HPLC) (for Adenosine 3',5'-Cyclic Monophosphate)
StabilityStable under recommended storage conditions
Conditions to AvoidIncompatible products, excess heat, avoid dust formation
Hazardous ReactionsNone under normal processing

Scientific Research Applications

Signal Transduction

Adenosine 3'-monophosphate hydrate acts as a second messenger in cellular signaling pathways. It is involved in activating protein kinase A (PKA), which regulates numerous cellular processes, including metabolism, gene expression, and apoptosis .

Key Findings:

  • AMP is released in response to hormonal stimulation, activating PKA and promoting downstream signaling events.
  • It directly activates Epac, a guanine nucleotide exchange factor, further influencing cellular responses .

Drug Delivery Systems

Recent advancements have utilized this compound in drug delivery systems. Encapsulation techniques using biodegradable polymers have been explored to enhance the stability and efficacy of therapeutic agents.

Case Study:

  • Gomes et al. demonstrated that encapsulating AMP into liposomes increased its entrapment efficiency and reduced leakage in mouse brain tissues, highlighting its potential for targeted drug delivery .

Nutritional Supplementation

AMP is recognized for its role in enhancing immune function and supporting metabolic processes. As a dietary supplement, it has been shown to improve T-cell maturation and natural killer cell activity.

Applications:

  • Used to counteract malnutrition-induced immunosuppression.
  • Studies indicate that dietary nucleotides can normalize immune responses in mice fed a nucleotide-free diet .

Data Table: Applications of this compound

Application AreaDescriptionKey Studies/Findings
Signal TransductionActivates protein kinase A; involved in hormonal signaling pathways
Drug Delivery SystemsEnhances stability of drugs through encapsulation techniquesGomes et al., 2004
Nutritional SupplementationBoosts immune activity; supports T-cell maturation
Cancer TherapyPotential use in targeted therapy through nanocarrier systems
Hydrolysis StudiesInvestigates kinetics of hydrolysis under varying pH conditions

Cancer Research

This compound has been explored for its potential role in cancer therapy. Research indicates that it may enhance the efficacy of chemotherapeutic agents when delivered through nanostructured systems.

Findings:

  • Nanoparticles incorporating AMP have shown promise in targeting tumor cells while minimizing side effects associated with conventional therapies .

Kinetic Studies

The hydrolysis kinetics of this compound provide insights into its stability and reactivity under different pH conditions. Understanding these mechanisms is crucial for optimizing its applications in various fields.

Key Observations:

  • Hydrolysis studies reveal the cleavage of phosphate ester bonds under acidic conditions, which may impact its biological activity .

Comparison with Similar Compounds

Structural and Chemical Properties

Adenosine monophosphates differ in the position of the phosphate group on the ribose ring, influencing their biochemical roles and interactions. Below is a comparative analysis:

Table 1: Structural Comparison of Adenosine Monophosphates and Derivatives

Compound Name CAS Number Phosphate Position Molecular Formula Molecular Weight (g/mol) Purity (Typical)
Adenosine 3'-monophosphate hydrate 699012-36-7 3' $ C{10}H{14}N5O7P \cdot H_2O $ ~365 (estimated) >97.0%
Adenosine 2'-monophosphate (mixed isomers) 130-49-4 2' or 3' $ C{10}H{14}N5O7P $ 347.2 95%
Adenosine 5'-monophosphate monohydrate 18422-05-4 5' $ C{10}H{14}N5O7P \cdot H_2O $ 365.2 99%
Adenosine 5'-monophosphate sodium salt hydrate 149022-20-8 5' $ C{10}H{12}N5O7PNa2 \cdot H2O $ 369.2 95%
Adenosine 3',5'-cyclic monophosphate sodium salt hydrate 37839-81-9 3',5'-cyclic $ C{10}H{11}N5NaO6P \cdot H_2O $ 351.19 99%

Key Observations:

  • Positional Isomerism : 3'-AMP and 2'-AMP are linear isomers, while 5'-AMP is the most biologically prevalent form, serving as a precursor for ATP and nucleic acids .
  • Cyclic AMP: Adenosine 3',5'-cyclic monophosphate (cAMP) forms a phosphodiester bond between 3' and 5' positions, enabling its role as a secondary messenger in signal transduction .
  • Salt Forms : Sodium salts (e.g., 5'-AMP sodium salt hydrate) enhance solubility in aqueous buffers compared to free acids .

Biological Activity

Adenosine 3'-monophosphate hydrate (AMP) is a crucial nucleotide that plays significant roles in cellular metabolism, signaling, and energy transfer. This article explores its biological activities, mechanisms of action, and relevant case studies, highlighting its importance in various physiological processes.

Overview of Adenosine 3'-monophosphate

AMP is a derivative of adenosine and is involved in several key biochemical pathways. It serves as a precursor to adenosine diphosphate (ADP) and adenosine triphosphate (ATP), the primary energy carriers in cells. Additionally, AMP functions as a signaling molecule that regulates various physiological functions through its role in the activation of AMP-activated protein kinase (AMPK) and cyclic adenosine monophosphate (cAMP) pathways.

1. AMP-Activated Protein Kinase (AMPK):
AMPK acts as a cellular energy sensor, activated during low energy states when ATP levels decrease. The binding of AMP to AMPK enhances its activity, promoting catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP . This regulation is critical for maintaining energy homeostasis, particularly during exercise or metabolic stress.

2. Cyclic AMP (cAMP) Signaling:
AMP can be converted to cAMP, which serves as a second messenger in various hormonal signaling pathways. cAMP mediates the effects of hormones such as glucagon and epinephrine, influencing processes like glycogenolysis and lipolysis . The generation of cAMP involves adenylate cyclase, which converts ATP to cAMP in response to extracellular signals.

Table 1: Biological Activities of AMP

Activity Description
Energy MetabolismRegulates ATP production via AMPK activation
Hormonal SignalingActs as a second messenger for hormones like glucagon and epinephrine
NeurotransmissionModulates neurotransmitter release and neuronal excitability
Cardiovascular EffectsInfluences heart rate and blood flow through vasodilation
Immune ResponseAffects immune cell activation and cytokine production

Case Studies

Case Study 1: Nephrogenic Diabetes Insipidus
A clinical study investigated the effects of exogenous AMP on urinary output in children with nephrogenic diabetes insipidus. The administration of dibutyryl cAMP (a stable analog of cAMP) resulted in a significant increase in urine volume without affecting creatinine excretion. This suggests that while AMP does not directly reduce urine output, it may play a role in renal function modulation under specific conditions .

Case Study 2: Glucagon-Induced cAMP Production
Research demonstrated that glucagon stimulates the release of cAMP from liver cells, indicating that AMP metabolism is crucial for glucose homeostasis. The study highlighted how glucagon's action leads to increased cAMP levels, enhancing glycogen breakdown and glucose release into the bloodstream .

Research Findings

Recent studies have explored the structural dynamics of AMP and its derivatives, revealing insights into their interactions with receptors and enzymes:

  • Hydration Effects: A quantum-chemical study indicated that hydration significantly affects the enthalpy of hydrolysis of cyclic AMP, which is vital for understanding its stability and reactivity under physiological conditions .
  • Structure-Affinity Relationships: Investigations into various derivatives have shown how modifications can enhance binding affinity to human adenosine receptors, providing avenues for drug development targeting these pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing adenosine 3'-monophosphate hydrate in laboratory settings?

this compound is typically synthesized via enzymatic phosphorylation or chemical modification of adenosine derivatives. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment . For isomer-specific synthesis, chromatographic separation (e.g., ion-exchange chromatography) is critical due to the presence of 2'- and 3'-isomer mixtures in crude preparations .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

HPLC coupled with UV detection (e.g., at 260 nm) is widely used for quantifying purity, while mass spectrometry (MS) confirms molecular weight and hydration state . Stability assessments require monitoring degradation under varying pH, temperature, and light exposure. For example, ammonium phosphate buffers (pH 3.5–7.5) are recommended for HPLC analysis to prevent hydrolysis .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Long-term stability is achieved at −70°C in anhydrous, lyophilized form, while short-term storage at −20°C in desiccated environments minimizes hydrolysis . Avoid repeated freeze-thaw cycles, as these accelerate decomposition .

Q. What safety protocols should be followed when handling this compound in the lab?

Avoid dust formation and inhalation by using fume hoods and personal protective equipment (PPE). Contaminated materials should be disposed of in closed containers to prevent environmental release. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention for inhalation .

Advanced Research Questions

Q. How can researchers design experiments to study the biological roles of this compound in cellular signaling or metabolism?

Methodological approaches include:

  • Enzymatic assays : Measure interactions with phosphatases (e.g., 3'-nucleotidase) using colorimetric phosphate detection .
  • Isotopic labeling : Track metabolic incorporation using 14^{14}C- or 32^{32}P-labeled compounds .
  • Cell-based studies : Assess effects on cytokine secretion (e.g., IL-6/IL-8) in macrophage models, similar to ATP studies .

Q. How should researchers address variability in experimental results caused by isomer mixtures (2'- vs. 3'-monophosphate)?

  • Chromatographic separation : Use anion-exchange HPLC to isolate 3'-monophosphate from isomer mixtures .
  • Enzymatic specificity : Employ isomer-specific phosphatases (e.g., 2'-nucleotidase) to confirm structural identity .
  • Data normalization : Include isomer ratios in metadata to contextualize biological activity variations .

Q. What are the advantages of enzymatic synthesis over chemical methods for producing high-purity this compound?

Enzymatic synthesis (e.g., using kinases or phosphorylases) offers superior regioselectivity for the 3'-position, reducing isomer contamination. For example, ATP-dependent kinases can selectively phosphorylate adenosine at the 3'-OH group . Chemical synthesis often requires protective groups, increasing complexity and cost .

Q. How does the hydration state of adenosine 3'-monophosphate influence its stability under experimental conditions?

Hydrated forms are prone to hydrolysis in aqueous buffers, particularly at elevated temperatures. Stability studies in deuterated solvents (via 1^{1}H-NMR) reveal that anhydrous formulations exhibit longer half-lives in enzymatic reaction buffers .

Q. What strategies can resolve contradictory data in studies involving this compound, such as conflicting enzymatic activity reports?

  • Source verification : Confirm isomer composition (2' vs. 3') using NMR or X-ray crystallography .
  • Buffer optimization : Adjust pH and ionic strength to match physiological conditions, as phosphate buffers may interfere with activity .
  • Control experiments : Include ATP/ADP analogs to rule out cross-reactivity with nonspecific phosphatases .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWIDQLWSQBRQS-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871566
Record name (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6199-71-9
Record name (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Adenosine 3'-monophosphate hydrate
Adenosine 3'-monophosphate hydrate
Adenosine 3'-monophosphate hydrate
Adenosine 3'-monophosphate hydrate
Adenosine 3'-monophosphate hydrate
Adenosine 3'-monophosphate hydrate

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